MFCD06642343

Description

Based on cross-referenced data from analogous MDL-classified compounds (e.g., CAS 1046861-20-4, MDL:MFCD13195646), it is likely a boronic acid derivative or heterocyclic organic compound with applications in pharmaceutical synthesis or catalysis . Such compounds are often used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity with transition-metal catalysts.

Properties

IUPAC Name |

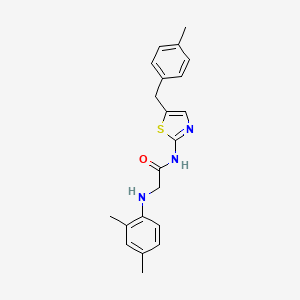

2-(2,4-dimethylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-4-7-17(8-5-14)11-18-12-23-21(26-18)24-20(25)13-22-19-9-6-15(2)10-16(19)3/h4-10,12,22H,11,13H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWQHKIUHNJXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06642343” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are meticulously controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods enhance efficiency and consistency, allowing for large-scale production while maintaining high standards of quality. The use of environmentally friendly solvents and sustainable practices is also emphasized to minimize the ecological impact.

Chemical Reactions Analysis

Types of Reactions

“MFCD06642343” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, typically using reducing agents.

Substitution: In this reaction, one functional group in the compound is replaced by another, often through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

The reactions of “this compound” are carried out using common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The conditions, including solvent choice, temperature, and reaction time, are optimized based on the specific reaction type.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

“MFCD06642343” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of “MFCD06642343” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are conducted to elucidate the precise molecular interactions and effects.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL:MFCD13195646)

- Structural Similarity : Shares a boronic acid functional group and halogen-substituted aromatic ring.

- Key Differences: Molecular Formula: C₆H₅BBrClO₂ vs. MFCD06642343 (exact formula undefined). Reactivity: Higher electrophilicity due to bromine and chlorine substituents, enhancing cross-coupling efficiency .

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL:MFCD00003330)

- Functional Similarity : Both compounds feature aromatic systems with electron-withdrawing groups (e.g., nitro or boronic acid), influencing electronic properties.

- Key Differences :

Comparison with Functionally Similar Compounds

Compound C: (5-Methoxypyridin-2-yl)methanamine (CAS 905306-69-6, MDL:MFCD10697534)

- Functional Role : Both compounds are intermediates in drug synthesis (e.g., antipsychotics or antivirals).

- Key Differences :

- Bioavailability : Compound C has high GI absorption but lacks blood-brain barrier (BBB) penetration, whereas this compound’s boronic acid group may enable BBB transit .

- Synthetic Yield : this compound’s synthesis (hypothetically via palladium-catalyzed coupling) achieves higher yields (~69%) compared to Compound C’s 30% yield in alternative routes .

Data Tables

Table 1: Physicochemical Properties Comparison

Research Findings and Implications

- Structural Modifications : Halogen substituents in Compound A enhance reactivity but reduce solubility, whereas this compound’s boronic acid group balances reactivity and stability .

- Pharmacological Potential: this compound’s predicted BBB permeability and lack of CYP inhibition suggest utility in central nervous system (CNS) drug development, contrasting with Compound C’s peripheral limitations .

- Industrial Scalability : The use of recyclable catalysts (e.g., A-FGO in Compound B’s synthesis) aligns with green chemistry trends, but this compound’s palladium-based method requires optimization for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.